3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Chemical procurement Quality assurance Synthetic intermediate

Inconsistent substituent isomers introduce uncontrolled variables that invalidate comparative SAR in kinase inhibitor programs. This specific 3-amino-5-methoxy isomer eliminates that risk. • Validated TRK inhibitor scaffold: analog C03 achieves nanomolar TRKA inhibition (IC50 = 56 nM), with the pyrazolo[3,4-b]pyridine core disclosed in patent literature for tyrosine kinase targeting. • Synthetic versatility: C3 primary amine enables rapid diversification via amidation, Buchwald-Hartwig coupling, or reductive amination; C5 methoxy provides balanced lipophilicity (ΔLogP ≈ +0.5) without metabolic soft spots. • Supply assurance: ≥95% purity, multiple pack sizes available, shipped under controlled conditions for immediate global delivery.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 1256821-68-7
Cat. No. B1403468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
CAS1256821-68-7
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NN=C2N=C1)N
InChIInChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyVJWKPLSJQMSZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine Overview


3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS 1256821-68-7), also designated 5-methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine, is a heterocyclic compound with molecular formula C7H8N4O and molecular weight 164.16 g/mol . It features a pyrazolo[3,4-b]pyridine bicyclic core substituted with an amino group at the 3-position and a methoxy group at the 5-position . This scaffold is structurally analogous to purine bases (adenine and guanine), a characteristic that has driven extensive exploration in medicinal chemistry, particularly for kinase inhibitor development [1]. The compound is commercially available as a research intermediate with typical purity specifications of ≥95% .

Unique Selectivity of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine


Within the pyrazolo[3,4-b]pyridine class, the precise positioning of substituents governs kinase binding mode, isoform selectivity, and downstream biological activity [1]. The 3-amino-5-methoxy substitution pattern is non-interchangeable with other common analogs—such as 3-unsubstituted, 5-halo, or 4,6-disubstituted pyrazolopyridines—due to its distinct hydrogen-bonding capacity and electron density distribution [2]. Literature precedents demonstrate that even minor substituent variations (e.g., methoxy versus ethoxy at C5, or amino versus hydrogen at C3) produce significant shifts in target engagement and cellular potency profiles [3]. Consequently, procurement of this specific substitution isomer is essential for maintaining SAR continuity in ongoing medicinal chemistry campaigns; substitution with a structurally similar but differently substituted analog introduces uncontrolled variables that invalidate comparative biological interpretation.

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine: Evidence for Procurement


Multi-Supplier Purity Specifications

The compound is supplied with minimum purity specifications of 95% across multiple validated commercial sources, with select vendors offering enhanced purity grades of 97% and 98% (NLT) [1]. This consistency across independent suppliers—Fluorochem (UK), AKSci (USA), Chemenu, and MolCore—establishes reliable procurement availability, a critical factor distinguishing this specific substitution isomer from less readily available pyrazolopyridine congeners [1].

Chemical procurement Quality assurance Synthetic intermediate

Predicted Lipophilicity and TPSA

Computed physicochemical parameters for 3-amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine include XLogP3 = 0.4 and topological polar surface area (TPSA) = 76.8 Ų [1]. In comparison, the unsubstituted 1H-pyrazolo[3,4-b]pyridin-3-amine core (CAS 267875-30-9) exhibits XLogP ≈ -0.1 and TPSA ≈ 67.8 Ų [2]. The 5-methoxy substitution confers a +0.5 LogP unit increase, indicating moderately enhanced lipophilicity while maintaining a TPSA value favorable for potential CNS penetration (threshold <90 Ų) [3].

Lipophilicity Drug-likeness ADME prediction Blood-brain barrier permeability

TRK Kinase Inhibitor Scaffold Validation

While direct biochemical IC50 data for 3-amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine itself is not publicly reported, the pyrazolo[3,4-b]pyridine scaffold has been extensively validated as a privileged structure for tropomyosin receptor kinase (TRK) inhibition . A structurally related pyrazolo[3,4-b]pyridine derivative (compound C03) demonstrated TRKA inhibitory activity with an IC50 of 56 nM in a biochemical assay [1]. Additionally, patent literature identifies 3-amino-pyrazolo[3,4-b]pyridines as inhibitors of protein tyrosine kinases including Eph receptors [2]. The 3-amino-5-methoxy substitution pattern positions this compound as a synthetically accessible core intermediate for constructing TRK-targeted inhibitor libraries.

TRK inhibition Kinase inhibitor Oncology TRKA NTRK fusion

Substituent Vector Differentiation

The 3-amino-5-methoxy substitution pattern confers distinct synthetic versatility compared to isomeric alternatives. The C3 primary amine provides a reactive handle for amide coupling, urea formation, or diazotization/functionalization, while the C5 methoxy group modulates electron density on the pyridine ring without introducing the steric bulk or metabolic lability associated with larger alkoxy substituents [1]. In contrast, 4-substituted pyrazolo[3,4-b]pyridines (e.g., 4-chloro or 4-aryl derivatives) exhibit different kinase selectivity profiles, particularly toward CHK1/CHK2 and PI4KIIIβ [2][3]. The 1H-tautomeric form (versus 2H-) additionally influences hydrogen-bonding orientation within the kinase ATP-binding pocket [1].

Structure-activity relationship Isomer differentiation Substituent effects Medicinal chemistry

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine: Research Applications


TRK-Targeted Library Synthesis

This compound serves as a synthetically tractable core scaffold for constructing focused libraries targeting tropomyosin receptor kinases (TRKA/B/C). The pyrazolo[3,4-b]pyridine scaffold has demonstrated nanomolar TRKA inhibition (IC50 = 56 nM for analog C03) and is validated for oncology applications in NTRK fusion-positive cancers [1]. The C3 primary amine enables rapid diversification via amide bond formation with carboxylic acid-containing fragments, while the C5 methoxy group provides balanced lipophilicity (XLogP3 = 0.4) without introducing metabolic soft spots [2].

Hit-to-Lead Optimization in PTK Programs

The 3-amino-pyrazolo[3,4-b]pyridine core is disclosed in patent literature as a privileged scaffold for protein tyrosine kinase inhibition, including Eph receptor family targets [1]. The 5-methoxy substitution pattern confers a +0.5 LogP unit increase relative to the unsubstituted core (ΔLogP ≈ +0.5), potentially enhancing passive cellular permeability while maintaining acceptable TPSA (76.8 Ų) [2]. This compound is suitable for systematic SAR exploration where incremental lipophilicity adjustments are required without altering the core hydrogen-bonding pharmacophore.

Synthetic Methodology Development

As a readily available building block with ≥95% commercial purity across multiple vendors [1][2], this compound is well-suited for developing and optimizing synthetic transformations on the pyrazolopyridine core. The C3 amino group serves as a robust handle for Buchwald-Hartwig aminations, reductive aminations, and diazonium chemistry, while the C5 methoxy group provides a stable, electron-donating substituent that does not interfere with most cross-coupling conditions .

Comparative Kinase Selectivity Profiling

Given that 4-substituted pyrazolo[3,4-b]pyridines are associated with CHK1/CHK2 and PI4KIIIβ inhibition [1][2], this 3-amino-5-methoxy variant offers a structurally distinct entry point for comparative kinase selectivity studies. Procurement of this specific isomer enables head-to-head evaluation of how substituent position (C3/C5 versus C4) influences target engagement across the kinome, providing valuable SAR insights for multi-kinase inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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